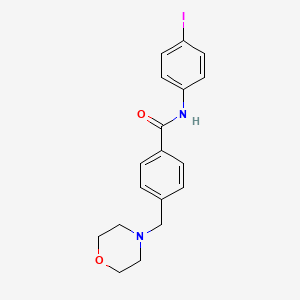

N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide, also known as IMPY, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzamide derivatives and has been found to exhibit potent binding affinity towards the sigma-2 receptor. This receptor is known to play a crucial role in various physiological and pathological processes, including cancer, neurodegenerative disorders, and inflammation.

科学的研究の応用

Anti-Tumor Therapy

HIF-1 inhibitors, including HIF-1 inhibitor-4, have been extensively studied for their potential in anti-tumor therapy . They work by inhibiting the transcriptional activity of HIF-1α or inhibiting the upstream signaling pathway of HIF-1α . This can help to suppress tumor growth and metastasis .

Treatment of Vascular Diseases

The role of HIF-1 in vascular diseases has been a subject of research. By inhibiting HIF-1, it may be possible to treat certain vascular diseases .

Diabetes Management

HIF-1 inhibitors have been suggested as potential therapeutic agents for diabetes . They could help regulate glucose metabolism and insulin sensitivity .

Treatment of Ischemic Diseases

Ischemic diseases occur when there is a lack of blood supply to a tissue or organ. HIF-1 inhibitors can potentially be used to treat these diseases by regulating the body’s response to hypoxia .

Leukemia Treatment

HIF-1 inhibitors have been studied for their potential in treating leukemia . By inhibiting HIF-1, it may be possible to suppress the growth of leukemia cells .

Drug Development

HIF-1 inhibitors, including HIF-1 inhibitor-4, are being used in drug development for various diseases . They have the potential to become a new class of drugs for the treatment of diseases such as tumors, leukemia, diabetes, and ischemic diseases .

作用機序

Target of Action

The primary target of HIF-1 inhibitor-4 is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a transcriptional activator that intervenes in versatile reactions to hypoxia . It is widely distributed in human cells and can form different signaling pathways with various upstream and downstream proteins . It mediates hypoxia signals, regulates cells to produce a series of compensatory responses to hypoxia, and plays an important role in the physiological and pathological processes of the body .

Mode of Action

HIF-1 inhibitor-4 works by inhibiting the transcriptional activity of HIF-1 or inhibiting the upstream signaling pathway of HIF-1 . It reduces HIF-1α protein levels without affecting mRNA levels . Under normoxic conditions, HIF-1α is hydroxylated at a conserved residue (Proline 564), a process mediated by prolyl-4-hydroxylases (PHDs) and factor inhibiting HIF-1 (FIH-1) enzymes . PHD hydroxylation promotes HIF-1α protein destabilization, whereas FIH-1 hydroxylation inhibits transcriptional activity by preventing interaction with CBP/p300 .

Biochemical Pathways

HIF-1 plays a crucial role in the metabolic reprogramming of cancer cells, a process known as the "Warburg effect" . This involves a switch from oxidative phosphorylation (OXPHOS) in the mitochondria to aerobic glycolysis even in the presence of oxygen . HIF-1 orchestrates angiogenesis, erythropoiesis, glycolysis regulation, glucose transport, and acidosis regulators, hence altering crucial Warburg effect activities .

Result of Action

The inhibition of HIF-1 by HIF-1 inhibitor-4 can lead to a decrease in HIF-1α and VEGF expression . This can result in the prevention of tumor metastasis . By targeting HIF-1, it is directly involved in the shift of cancer tissue, making it a rational approach for cancer therapy .

Action Environment

The action of HIF-1 inhibitor-4 is influenced by the hypoxic tumor microenvironment (HTM). HTM can trigger and promote metabolic alterations, oncogene activation, epithelial-mesenchymal transition, and drug resistance, all of which are hallmarks of aggressive cancer behavior . Therefore, the efficacy and stability of HIF-1 inhibitor-4 can be influenced by the level of hypoxia in the tumor environment .

特性

IUPAC Name |

N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFBYPLMJZJZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5377996.png)

![2-({4-allyl-5-[(2,5-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5377999.png)

![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)

![N-(2-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5378024.png)

![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)

![2-(2,5-dimethylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5378042.png)

![3-[methyl({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)amino]propan-1-ol](/img/structure/B5378049.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)

![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-{[methyl(pyridin-3-ylmethyl)amino]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B5378058.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5378065.png)

![methyl 7-(3,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5378066.png)

![N-1,3-benzodioxol-5-yl-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5378081.png)